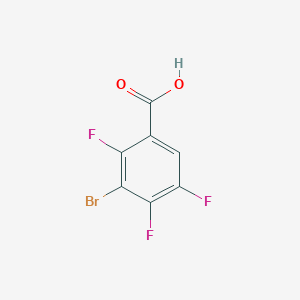

3-Bromo-2,4,5-trifluorobenzoic acid

Description

BenchChem offers high-quality 3-Bromo-2,4,5-trifluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,4,5-trifluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3O2/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVLSESGZBAPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382533 | |

| Record name | 3-Bromo-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104222-42-6 | |

| Record name | 3-Bromo-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling 3-Bromo-2,4,5-trifluorobenzoic acid: A Comprehensive Technical Guide

For Immediate Release: Researchers, scientists, and professionals in drug development now have access to a detailed technical guide on 3-Bromo-2,4,5-trifluorobenzoic acid, a key chemical compound in modern pharmaceutical and materials science research. This document provides an in-depth overview of its properties, synthesis, and applications, with a strong emphasis on experimental data and safety protocols. The CAS number for 3-Bromo-2,4,5-trifluorobenzoic acid is 104222-42-6.[1]

Core Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 3-Bromo-2,4,5-trifluorobenzoic acid is paramount for its effective and safe handling in a laboratory setting. The following table summarizes key quantitative data for this compound.

| Property | Value |

| CAS Number | 104222-42-6 |

| Molecular Formula | C₇H₂BrF₃O₂ |

| Molecular Weight | 254.99 g/mol [1] |

| Density | 2.0±0.1 g/cm³ |

| Boiling Point | 285.9±40.0 °C at 760 mmHg |

| Flash Point | 126.7±27.3 °C |

| Purity | Typically ≥98%[2] |

| Physical Form | Solid |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Safety Information:

3-Bromo-2,4,5-trifluorobenzoic acid is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation. The signal word for this compound is "Warning". Precautionary statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Recommended safety measures (P-codes) include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthetic Pathway Overview

The synthesis of 3-Bromo-2,4,5-trifluorobenzoic acid is a critical process for its availability in research and development. While specific proprietary methods may vary, a general understanding of the synthetic logic provides valuable context for researchers. A potential synthetic route is outlined in the diagram below.

Caption: A generalized workflow for the synthesis of 3-Bromo-2,4,5-trifluorobenzoic acid.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. The following sections outline methodologies for the synthesis and purification of 3-Bromo-2,4,5-trifluorobenzoic acid.

Synthesis of 3-Bromo-2,4,5-trifluorobenzoic acid

Objective: To synthesize 3-Bromo-2,4,5-trifluorobenzoic acid from a suitable precursor.

Materials:

-

2,4,5-Trifluorobenzoic acid

-

Brominating agent (e.g., N-Bromosuccinimide)

-

Sulfuric acid (or other suitable catalyst)

-

Appropriate solvent (e.g., Dichloromethane)

-

Sodium sulfite solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,5-trifluorobenzoic acid in the chosen solvent.

-

Carefully add the brominating agent and the catalyst to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for the duration determined by reaction monitoring (e.g., via Thin Layer Chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a sodium sulfite solution to remove any excess bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and a sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization

Objective: To purify the crude 3-Bromo-2,4,5-trifluorobenzoic acid.

Materials:

-

Crude 3-Bromo-2,4,5-trifluorobenzoic acid

-

Suitable solvent system (e.g., Ethanol/water mixture)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude product in a minimal amount of the hot solvent system in an Erlenmeyer flask.

-

Allow the solution to cool slowly to room temperature to promote crystal formation.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Application in Drug Discovery and Development

Fluorinated benzoic acid derivatives are crucial building blocks in medicinal chemistry. The unique electronic properties of the fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. 3-Bromo-2,4,5-trifluorobenzoic acid serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Caption: A simplified workflow illustrating the use of the title compound in the drug discovery process.

This technical guide serves as a foundational resource for researchers working with 3-Bromo-2,4,5-trifluorobenzoic acid. By providing clear, concise, and actionable information, it aims to facilitate innovative research and development in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 3-Bromo-2,4,5-trifluorobenzoic acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Bromo-2,4,5-trifluorobenzoic acid (CAS No: 104222-42-6). This compound is a key fluorinated building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern imparts specific reactivity and properties that are highly valuable in the design of novel molecules. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data. Furthermore, its role as a versatile intermediate in drug discovery is discussed, highlighting its potential in the development of new therapeutic agents.

Chemical and Physical Properties

3-Bromo-2,4,5-trifluorobenzoic acid is a white solid at room temperature.[1] The presence of multiple fluorine atoms and a bromine atom on the aromatic ring significantly influences its electronic properties, acidity, and reactivity.

Table 1: Physicochemical Properties of 3-Bromo-2,4,5-trifluorobenzoic acid

| Property | Value | Reference |

| Chemical Formula | C₇H₂BrF₃O₂ | [2] |

| Molecular Weight | 254.99 g/mol | [2] |

| CAS Number | 104222-42-6 | [2] |

| Appearance | Solid | [3] |

| Density | 2.0 ± 0.1 g/cm³ | [4] |

| Boiling Point | 285.9 ± 40.0 °C at 760 mmHg | [4] |

| Flash Point | 126.7 ± 27.3 °C | [4] |

| Purity | ≥98% | [3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

| InChI Key | VWVLSESGZBAPHA-UHFFFAOYSA-N | [3] |

Synthesis and Purification

The synthesis of 3-Bromo-2,4,5-trifluorobenzoic acid can be achieved through various synthetic routes, often involving the functionalization of a pre-existing fluorinated aromatic compound. A common strategy involves the metallation and subsequent carboxylation of a suitable precursor.

Experimental Protocol: Synthesis

A plausible synthetic route starts from 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole.[5] The oxazoline group serves to direct the ortho-lithiation and subsequent bromination.

Generalized Synthesis Workflow:

Experimental Protocol: Purification by Recrystallization

Purification of the crude product is typically achieved by recrystallization to obtain a high-purity solid.

-

Solvent Selection: The ideal solvent is one in which 3-Bromo-2,4,5-trifluorobenzoic acid has high solubility at elevated temperatures and low solubility at room temperature. A mixture of ethanol and water is often a suitable choice.

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent mixture to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified compound will crystallize out of the solution. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Interpretation |

| ¹H NMR | ~10-13 | broad singlet | Carboxylic acid proton (-COOH) |

| ~7.5-8.0 | doublet of doublets | Aromatic proton | |

| ¹³C NMR | ~165-170 | singlet | Carboxylic acid carbon (C=O) |

| ~140-160 | complex multiplets (due to C-F coupling) | Aromatic carbons attached to fluorine | |

| ~110-120 | doublet of doublets | Aromatic carbon attached to hydrogen | |

| ~100-110 | doublet | Aromatic carbon attached to bromine | |

| ¹⁹F NMR | -110 to -150 | complex multiplets | Fluorine atoms on the aromatic ring |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1550-1620 | Medium | C=C stretch (aromatic ring) |

| 1200-1300 | Strong | C-O stretch (carboxylic acid) |

| 1000-1150 | Strong | C-F stretch |

| 600-800 | Medium-Weak | C-Br stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[6] Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[7] The presence of trifluoromethyl groups can lead to the loss of a CF₃ radical.[8]

Applications in Drug Development

3-Bromo-2,4,5-trifluorobenzoic acid is a valuable building block in medicinal chemistry due to the presence of multiple reaction sites.[9] The carboxylic acid group allows for the formation of amides and esters, while the bromine and fluorine atoms can be utilized in various cross-coupling reactions to introduce new functionalities.

The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[10] The trifluoromethyl group, in particular, can significantly alter the lipophilicity and electronic properties of a molecule.[11]

Safety and Handling

3-Bromo-2,4,5-trifluorobenzoic acid is classified as an irritant.[3] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Table 4: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

3-Bromo-2,4,5-trifluorobenzoic acid is a highly functionalized aromatic compound with significant potential in synthetic organic chemistry, particularly for the development of new pharmaceuticals. Its unique combination of reactive sites allows for the creation of diverse molecular architectures. This guide provides essential information for researchers and developers working with this versatile building block, from its fundamental properties to its practical applications.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 3-Bromo-2,4,5-trifluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 9. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-2,4,5-trifluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Bromo-2,4,5-trifluorobenzoic acid, a halogenated aromatic carboxylic acid of interest in synthetic and medicinal chemistry. This document is intended to serve as a core reference for researchers utilizing this compound in further scientific endeavors.

Molecular Structure and Identification

3-Bromo-2,4,5-trifluorobenzoic acid is a derivative of benzoic acid with one bromine and three fluorine atoms substituting the hydrogen atoms on the benzene ring. The precise arrangement of these halogens significantly influences the molecule's chemical reactivity and physical properties.

Table 1: Chemical Identifiers for 3-Bromo-2,4,5-trifluorobenzoic acid [1][2][3][4][5]

| Identifier | Value |

| CAS Number | 104222-42-6 |

| Molecular Formula | C₇H₂BrF₃O₂ |

| Molecular Weight | 254.99 g/mol |

| InChI | 1S/C7H2BrF3O2/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H,12,13) |

| InChIKey | VWVLSESGZBAPHA-UHFFFAOYSA-N |

| SMILES | O=C(O)c1cc(F)c(F)c(Br)c1F |

Physicochemical Properties

The physical and chemical properties of 3-Bromo-2,4,5-trifluorobenzoic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data for 3-Bromo-2,4,5-trifluorobenzoic acid

| Property | Value |

| Physical Form | Solid |

| Density | 2.0±0.1 g/cm³ |

| Boiling Point | 285.9±40.0 °C at 760 mmHg |

| Flash Point | 126.7±27.3 °C |

Synthesis

The following diagram illustrates a generalized workflow for such a synthesis.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-Bromo-2,4,5-trifluorobenzoic acid is not available in the currently reviewed literature. However, for structurally similar compounds, such as 3-bromobenzoic acid, extensive spectroscopic data is available and can serve as a reference for expected spectral features.[6][7][8]

Crystallographic Data

No published crystal structure data for 3-Bromo-2,4,5-trifluorobenzoic acid could be located in the searched databases. The analysis of crystal structures for similar halogenated benzoic acids, such as 3-chloro-2,4,5-trifluorobenzoic acid and 2,4,6-trifluorobenzoic acid, reveals common features like the formation of hydrogen-bonded dimers in the solid state.[9][10] It is plausible that 3-Bromo-2,4,5-trifluorobenzoic acid would exhibit a similar packing motif.

Biological Activity and Applications

The biological activity of 3-Bromo-2,4,5-trifluorobenzoic acid has not been extensively documented in the public domain. However, fluorinated benzoic acid derivatives are recognized as important building blocks in drug discovery.[11] The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules.[12]

Analogs of this compound, such as other brominated and fluorinated benzoic acids, have been investigated for a range of biological activities, including their use as intermediates in the synthesis of anticancer and anti-inflammatory agents.[13][14] For instance, 3-Bromo-2-fluorobenzoic acid is a key intermediate in the synthesis of Dabrafenib, a BRAF kinase inhibitor.[13] Given these precedents, 3-Bromo-2,4,5-trifluorobenzoic acid holds potential as a valuable scaffold for the development of novel therapeutic agents.

The logical relationship for its potential application in drug discovery is outlined below.

References

- 1. 3-Bromo-2,4,5-trifluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. scbt.com [scbt.com]

- 4. 3-Bromo-2,4,5-trifluorobenzoic acid | 104222-42-6 [sigmaaldrich.com]

- 5. 3-溴-2,4,5-三氟苯甲酸_MSDS_密度_沸点_CAS号【104222-42-6】_化源网 [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]

A Technical Guide to the Spectroscopic Profile of 3-Bromo-2,4,5-trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Bromo-2,4,5-trifluorobenzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies provided are adapted from standard experimental protocols for the analysis of aromatic carboxylic acids.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Bromo-2,4,5-trifluorobenzoic acid. These predictions are derived from the analysis of structurally similar compounds and the known effects of substituents on spectroscopic behavior.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.5 - 7.8 | t | ~8-10 | Ar-H |

Solvent: CDCl₃. The single aromatic proton is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 165 - 170 | C=O |

| 155 - 160 (d) | C-F |

| 150 - 155 (d) | C-F |

| 145 - 150 (d) | C-F |

| 120 - 125 | C-Br |

| 115 - 120 | C-COOH |

| 110 - 115 (t) | C-H |

Solvent: CDCl₃. Carbons attached to fluorine will exhibit splitting (d, doublet). The carbon attached to the single proton will show as a triplet in a coupled spectrum.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| -110 to -120 | F at C2 |

| -130 to -140 | F at C4 |

| -150 to -160 | F at C5 |

Reference: CFCl₃. The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Table 4: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| 2500 - 3300 | O-H (Carboxylic Acid) |

| 1700 - 1720 | C=O (Carboxylic Acid) |

| 1600 - 1620 | C=C (Aromatic) |

| 1200 - 1300 | C-F |

| 600 - 700 | C-Br |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 254/256 | [M]⁺ and [M+2]⁺ isotopic peaks for Bromine |

| 237/239 | [M-OH]⁺ |

| 209/211 | [M-COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 3-Bromo-2,4,5-trifluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 3-Bromo-2,4,5-trifluorobenzoic acid.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrumentation and Data Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

-

Shim the magnetic field to achieve optimal resolution.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling and acquire the spectrum over a wider spectral width.

-

For ¹⁹F NMR, acquire the spectrum with appropriate referencing.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid 3-Bromo-2,4,5-trifluorobenzoic acid onto the center of the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum should be displayed in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of 3-Bromo-2,4,5-trifluorobenzoic acid (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

-

Instrumentation and Data Acquisition:

-

Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Infuse the sample solution directly into the ion source at a constant flow rate.

-

Acquire the mass spectrum in the positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

-

Observe the molecular ion peak and its characteristic isotopic pattern for bromine.

-

Visualizations

Plausible Synthetic Pathway

Caption: A plausible synthetic route to 3-Bromo-2,4,5-trifluorobenzoic acid.

General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of 3-Bromo-2,4,5-trifluorobenzoic acid.

A Comprehensive Technical Guide to the Safety and Handling of 3-Bromo-2,4,5-trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for 3-Bromo-2,4,5-trifluorobenzoic acid (CAS No. 104222-42-6). The following sections detail the hazards, necessary precautions, and appropriate responses to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

3-Bromo-2,4,5-trifluorobenzoic acid is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1][2][3][4] | GHS07 (Exclamation mark)[1] | Warning[1] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][2][3] | ||

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[1][2][3] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Bromo-2,4,5-trifluorobenzoic acid is provided below.

| Property | Value |

| Molecular Formula | C₇H₂BrF₃O₂[4][5][6] |

| Molecular Weight | 254.99 g/mol [1][4][5][6] |

| Physical Form | Solid[1] |

| Appearance | White solid[4] |

| Density | 2.0±0.1 g/cm³[5] |

| Boiling Point | 285.9±40.0 °C at 760 mmHg[5] |

| Flash Point | 126.7±27.3 °C[5] |

| Purity | 98%[1] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Handling

-

Handle in a well-ventilated place.[7]

-

Wear suitable protective clothing, gloves, and eye/face protection.[7][8]

-

Use non-sparking tools.[7]

-

Prevent fire caused by electrostatic discharge steam.[7]

-

Do not eat, drink, or smoke when using this product.[8]

-

Wash hands and any exposed skin thoroughly after handling.[4]

Storage

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[3][7][8][9]

-

Store locked up.[3]

-

Recommended storage temperature is 2-8°C.[1]

-

Store apart from foodstuff containers or incompatible materials, such as strong oxidizing agents.[7]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

| Exposure Control | Recommendation |

| Engineering Controls | Ensure adequate ventilation. Handle in accordance with good industrial hygiene and safety practice. Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure. |

| Eye/Face Protection | Wear chemical safety goggles or glasses. A face shield may also be necessary.[8] |

| Hand Protection | Wear protective gloves (e.g., nitrile rubber).[8] |

| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat and long-sleeved clothing.[8] |

| Respiratory Protection | In case of inadequate ventilation or when facing concentrations above the exposure limit, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[8] |

First Aid Measures

In the event of exposure, follow these first aid measures.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7][8] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[7][8] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[7][8] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[4][8] |

Accidental Release and Disposal

| Aspect | Procedure |

| Accidental Release | Avoid dust formation. Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Sweep up and shovel into suitable, closed containers for disposal. Do not let the chemical enter drains.[7][8][9] |

| Disposal | The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Dispose of contents/container to an approved waste disposal plant.[3][7] |

General Experimental Workflow for Handling

The following diagram illustrates a general workflow for the safe handling of 3-Bromo-2,4,5-trifluorobenzoic acid in a laboratory setting.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scbt.com [scbt.com]

- 3. 3-溴-2,4,5-三氟苯甲酸_MSDS_密度_沸点_CAS号【104222-42-6】_化源网 [chemsrc.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Bromo-2,4,5-trifluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

Technical Guide: Physicochemical Profile of 3-Bromo-2,4,5-trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,4,5-trifluorobenzoic acid (CAS No. 104222-42-6) is a halogenated aromatic carboxylic acid.[1][2] Its utility in medicinal chemistry and materials science is attributed to its unique electronic properties and multiple functional groups available for synthetic transformations. This document provides a comprehensive overview of its known physical properties, outlines general experimental protocols for their determination, and illustrates a common synthetic application.

Core Physical Properties

The physical characteristics of 3-Bromo-2,4,5-trifluorobenzoic acid are fundamental to its application in research and development, influencing factors such as reaction kinetics, solubility, and formulation. A summary of its key physical data is presented below.

Table 1: Summary of Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₂BrF₃O₂ |

| Molecular Weight | 254.99 g/mol [1][2] |

| Physical Form | Solid[1] |

| Density | 2.0±0.1 g/cm³[3] |

| Boiling Point | 285.9±40.0 °C at 760 mmHg[3] |

| Flash Point | 126.7±27.3 °C[3] |

| CAS Number | 104222-42-6[1][2] |

Experimental Protocols

Detailed experimental procedures for the characterization of 3-Bromo-2,4,5-trifluorobenzoic acid are not widely published. However, standard methodologies for determining key physicochemical parameters for solid aromatic acids are well-established.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of purity. A common and reliable method for its determination is capillary melting point analysis.

Methodology:

-

A small, finely ground sample of 3-Bromo-2,4,5-trifluorobenzoic acid is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Assessment

The solubility of a compound in various solvents is crucial for its use in synthesis, purification, and formulation. A general method for determining solubility is as follows.

Methodology:

-

A known volume of a selected solvent (e.g., water, methanol, ethanol, acetone) is equilibrated at a specific temperature.

-

Small, accurately weighed portions of 3-Bromo-2,4,5-trifluorobenzoic acid are added to the solvent with continuous stirring.

-

The additions are continued until a saturated solution is achieved, indicated by the persistence of undissolved solid.

-

The total mass of the dissolved solid is used to calculate the solubility, typically expressed in g/100 mL or mol/L. For analogous compounds like 3-bromobenzoic acid, solubility in methanol has been reported as 50 mg/mL.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for understanding its behavior in physiological and chemical systems. Potentiometric titration is a standard method for its determination.

Methodology:

-

A precisely weighed sample of 3-Bromo-2,4,5-trifluorobenzoic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthetic Application Workflow

3-Bromo-2,4,5-trifluorobenzoic acid is a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. One common application for such a molecule is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction utilizing a substituted bromobenzoic acid as a substrate.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Guide on 3-Bromo-2,4,5-trifluorobenzoic acid: Physicochemical Properties and Solubility Determination

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the available physicochemical properties for 3-Bromo-2,4,5-trifluorobenzoic acid. Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, this guide presents a detailed, standard experimental protocol for determining thermodynamic solubility, which can be applied to the target compound.

Physicochemical Properties

3-Bromo-2,4,5-trifluorobenzoic acid is a halogenated aromatic carboxylic acid. The presence of bromine and multiple fluorine atoms on the benzene ring significantly influences its chemical properties, such as acidity, lipophilicity, and reactivity. A summary of its known physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 104222-42-6 | [1] |

| Molecular Formula | C₇H₂BrF₃O₂ | [1] |

| Molecular Weight | 254.99 g/mol | [1] |

| Physical Form | Solid | |

| LogP (Octanol-Water Partition Coefficient) | 2.95 | N/A |

| Purity | 98% | |

| Storage Temperature | 2-8°C, sealed in dry conditions | |

| InChI Key | VWVLSESGZBAPHA-UHFFFAOYSA-N |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[2][3] It is a robust and reliable technique when performed correctly. The following protocol provides a detailed methodology for its application.

2.1. Principle An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium, where the solvent is saturated with the solute. After separating the undissolved solid, the concentration of the dissolved solute in the clear supernatant is quantified using a suitable analytical method.[4]

2.2. Materials and Equipment

-

3-Bromo-2,4,5-trifluorobenzoic acid (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO, phosphate-buffered saline)

-

Glass vials or flasks with screw caps or glass stoppers

-

Thermostatic shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material, such as PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or titration setup)

2.3. Procedure

Step 1: Preparation of the Slurry

-

Weigh an amount of 3-Bromo-2,4,5-trifluorobenzoic acid that is in clear excess of its estimated solubility and place it into a glass vial. A 5-fold excess is often recommended.[5]

-

Accurately add a predetermined volume of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation during the experiment.

-

Prepare at least three replicate samples for each solvent to ensure the reliability of the results.[5]

Step 2: Equilibration

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[4][6] It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

Step 3: Phase Separation

-

After equilibration, remove the vials from the shaker and allow them to stand briefly to let the excess solid settle.[2]

-

Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any suspended particles. It is crucial to ensure the filter does not adsorb the solute.

-

Step 4: Quantification

-

Accurately dilute a known volume of the clear, saturated filtrate with an appropriate solvent to bring the concentration within the linear range of the chosen analytical method.

-

Quantify the concentration of 3-Bromo-2,4,5-trifluorobenzoic acid in the diluted samples. A common method is High-Performance Liquid Chromatography with UV detection (HPLC-UV), due to its specificity and sensitivity.[4]

-

Prepare a calibration curve using standard solutions of known concentrations of 3-Bromo-2,4,5-trifluorobenzoic acid.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. The final solubility is typically expressed in units of mg/mL or µg/mL.

Visualizations

The workflow for determining solubility via the shake-flask method is a sequential process involving several key stages.

Caption: A diagram illustrating the standard shake-flask experimental workflow.

References

An In-depth Technical Guide to the Thermophysical Properties of Brominated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermophysical properties of brominated benzoic acids. Focusing on the ortho-, meta-, and para-isomers (2-, 3-, and 4-bromobenzoic acid), this document is designed to be a vital resource for researchers, scientists, and professionals in the field of drug development. Understanding these properties is critical for predicting the behavior of these compounds in various chemical and biological systems, ensuring safe handling and storage, and optimizing processes such as formulation and synthesis.

Core Thermophysical Data

The following tables summarize the key quantitative thermophysical data for the monobrominated benzoic acid isomers, facilitating easy comparison.

Table 1: General and Physical Properties

| Property | 2-Bromobenzoic Acid | 3-Bromobenzoic Acid | 4-Bromobenzoic Acid |

| CAS Number | 88-65-3[1] | 585-76-2[2] | 586-76-5[3] |

| Molecular Formula | C₇H₅BrO₂ | C₇H₅BrO₂ | C₇H₅BrO₂ |

| Molecular Weight | 201.02 g/mol | 201.02 g/mol [2] | 201.02 g/mol [3] |

| Appearance | White to pale yellow crystalline powder | White to light yellow crystalline solid[2][4] | Colorless to red crystals[5] |

| Melting Point (°C) | 147-150[1] | 155-158[1] | 252-254[6] |

| Boiling Point (°C) | >100 | >280 | 253-258[7] |

| Density (g/cm³) | 1.70[4] | 1.894[3][8] |

Table 2: Solubility Data

| Solvent | 2-Bromobenzoic Acid | 3-Bromobenzoic Acid | 4-Bromobenzoic Acid |

| Water | Slightly soluble | Moderately soluble[2][4] | Slightly soluble (hot) |

| Ethanol | Soluble (100 mg/mL in 95%) | Soluble (50 mg/mL in 95%) | Soluble (5%) |

| Methanol | Soluble (50 mg/mL) | ||

| Diethyl Ether | Slightly soluble | Slightly soluble | |

| Acetone | More soluble[4] | ||

| Chloroform | More soluble[4] |

Table 3: Thermodynamic Properties

| Property | 2-Bromobenzoic Acid | 3-Bromobenzoic Acid | 4-Bromobenzoic Acid |

| Enthalpy of Fusion (kJ/mol) | 24.91 | 7.378 kcal/mol | |

| Enthalpy of Sublimation (kJ/mol) | 99.2 - 105.9 | 103.1 - 107.6 |

Experimental Protocols

Detailed methodologies for determining the key thermophysical properties of brominated benzoic acids are provided below. These protocols are based on standard laboratory techniques for organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which a brominated benzoic acid sample melts.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered brominated benzoic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[9][10]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[9]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[11]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded.[11]

-

Reporting: The melting point is reported as the range T1-T2.[11]

Boiling Point Determination (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of a liquid brominated benzoic acid equals the atmospheric pressure.

Methodology:

-

Sample Preparation: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[12][13]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable bath (e.g., paraffin oil in a Thiele tube).[14]

-

Heating: The apparatus is heated gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.[15]

-

Observation: The heating is stopped when a rapid and continuous stream of bubbles is observed. The liquid will begin to enter the capillary tube as the apparatus cools. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[14][15]

Solubility Determination (Gravimetric Method)

Objective: To quantitatively determine the solubility of a brominated benzoic acid in a specific solvent at a given temperature.

Methodology:

-

Equilibration: An excess amount of the solid brominated benzoic acid is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A known volume of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated to leave the dissolved solid.

-

Quantification: The container with the solid residue is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the container.

-

Calculation: The solubility is expressed as mass of solute per volume of solvent (e.g., g/100 mL).

Thermal Analysis (TGA and DSC)

Objective: To evaluate the thermal stability and phase transitions of brominated benzoic acids.

Thermogravimetric Analysis (TGA):

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) is placed in a TGA pan.[16]

-

Instrument Setup: The sample is placed in the TGA furnace under a controlled atmosphere (e.g., nitrogen).[16]

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.[16]

-

Data Acquisition: The mass of the sample is recorded as a function of temperature.

-

Analysis: The resulting TGA curve shows the temperatures at which mass loss occurs, indicating decomposition.

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: A small, accurately weighed sample (2-5 mg) is encapsulated in a DSC pan. An empty pan is used as a reference.[16]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell under a controlled atmosphere.[16]

-

Heating Program: The sample is heated at a constant rate.

-

Data Acquisition: The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

Analysis: The resulting DSC thermogram shows endothermic peaks for melting and other phase transitions, and exothermic peaks for processes like crystallization or decomposition. The enthalpy of fusion can be calculated from the area of the melting peak.[11]

Isomer Differentiation via Spectroscopic Methods

The positional isomers of bromobenzoic acid can be effectively distinguished using various spectroscopic techniques.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts and splitting patterns in ¹H and ¹³C NMR spectra are unique for each isomer due to the different electronic environments of the protons and carbon atoms.

Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations in the fingerprint region of the IR spectrum are characteristic of the substitution pattern on the benzene ring.[17]

Mass Spectrometry (MS): While all isomers show a characteristic M+2 isotopic peak for bromine, their fragmentation patterns upon ionization can differ, aiding in their identification.[17]

References

- 1. 2-Bromobenzoic acid 97 88-65-3 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-bromobenzoic acid [stenutz.eu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-溴苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Bromobenzoic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. benchchem.com [benchchem.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. byjus.com [byjus.com]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 3-Bromo-2,4,5-trifluorobenzoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Bromo-2,4,5-trifluorobenzoic acid as a versatile building block in organic synthesis. This fluorinated aromatic compound serves as a key intermediate in the construction of complex molecular architectures, particularly in the development of pharmaceutical agents such as quinolone antibiotics.

Overview of Applications

3-Bromo-2,4,5-trifluorobenzoic acid is a valuable starting material for a variety of organic transformations due to its unique substitution pattern. The presence of three fluorine atoms significantly influences the reactivity of the aromatic ring, while the bromine atom and the carboxylic acid moiety provide handles for diverse functionalization.

Key applications include:

-

Synthesis of Quinolone Antibiotics: The trifluorinated phenyl ring is a common feature in many modern fluoroquinolone antibacterial agents. 3-Bromo-2,4,5-trifluorobenzoic acid can serve as a precursor to the quinolone core structure.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in the synthesis of biaryl compounds and arylamines, which are prevalent motifs in medicinal chemistry.

Synthesis of a Quinolone Precursor

A key application of trifluorinated benzoic acids is in the synthesis of the quinolone ring system, a core component of fluoroquinolone antibiotics. The following protocol is adapted from the synthesis of a similar quinolone structure and illustrates the utility of a trifluorinated benzoic acid derivative.[1]

Experimental Protocol: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (a key quinolone intermediate) from 2,4,5-Trifluorobenzoic Acid

This multi-step synthesis demonstrates the formation of the quinolone core. 3-Bromo-2,4,5-trifluorobenzoic acid can be utilized in a similar fashion, with the bromine atom available for further functionalization at a later stage.

Step 1: Acyl Chloride Formation

2,4,5-Trifluorobenzoic acid is converted to its corresponding acyl chloride.

-

Reagents and Materials:

-

2,4,5-Trifluorobenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask, magnetic stirrer, condenser, and nitrogen atmosphere setup.

-

-

Procedure:

-

To a solution of 2,4,5-trifluorobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (1.2 eq) to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

-

Step 2: Condensation with Ethyl 3-(diethylamino)acrylate

The acyl chloride is reacted with an enamine to form an enaminone intermediate.

-

Reagents and Materials:

-

Crude 2,4,5-trifluoro-benzoyl chloride (from Step 1)

-

Ethyl 3-(diethylamino)acrylate

-

Triethylamine (TEA)

-

Anhydrous Toluene

-

Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup.

-

-

Procedure:

-

Dissolve the crude acyl chloride in anhydrous toluene.

-

Add ethyl 3-(diethylamino)acrylate (1.0 eq) and triethylamine (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Step 3: Cyclization to the Quinolone Core

The enaminone intermediate undergoes transamination followed by cyclization to form the difluoroquinolone.

-

Reagents and Materials:

-

Enaminone intermediate (from Step 2)

-

Cyclopropylamine

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, condenser, and nitrogen atmosphere setup.

-

-

Procedure:

-

Dissolve the enaminone intermediate in anhydrous DMF.

-

Add cyclopropylamine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C for 4-6 hours.

-

After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by recrystallization or column chromatography.

-

Data Presentation

| Step | Reactant 1 | Reactant 2 | Product | Typical Yield (%) |

| 1 | 2,4,5-Trifluorobenzoic acid | Oxalyl chloride | 2,4,5-Trifluoro-benzoyl chloride | >95 (crude) |

| 2 | 2,4,5-Trifluoro-benzoyl chloride | Ethyl 3-(diethylamino)acrylate | N,N-diethyl enaminone intermediate | 76 |

| 3 | N,N-diethyl enaminone intermediate | Cyclopropylamine | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 68 |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of 3-Bromo-2,4,5-trifluorobenzoic acid provides a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 3-Bromo-2,4,5-trifluorobenzoic acid and an organoboron compound.[2] This reaction is instrumental in the synthesis of biaryl carboxylic acids.

-

Reagents and Materials:

-

3-Bromo-2,4,5-trifluorobenzoic acid (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

Schlenk flask or sealed tube, magnetic stirrer, condenser, and inert atmosphere setup.

-

-

Procedure:

-

To a Schlenk flask, add 3-Bromo-2,4,5-trifluorobenzoic acid, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and acidify with HCl (1M) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

-

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Dioxane/H₂O | 100 | 16 |

| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ | THF/H₂O | 80 | 18 |

Note: Yields are typically in the range of 70-95% depending on the specific substrates and conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between 3-Bromo-2,4,5-trifluorobenzoic acid and a primary or secondary amine.[3] This reaction is highly valuable for the synthesis of N-aryl carboxylic acids.

-

Reagents and Materials:

-

3-Bromo-2,4,5-trifluorobenzoic acid (1.0 eq)

-

Amine (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 eq)

-

Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

-

Schlenk flask or sealed tube, magnetic stirrer, and inert atmosphere setup.

-

-

Procedure:

-

To a Schlenk flask, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.

-

Add 3-Bromo-2,4,5-trifluorobenzoic acid and the amine.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

-

The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

-

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 100 | 12 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 18 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 90 | 16 |

Note: Yields can vary widely (40-90%) and are highly dependent on the nature of the amine and the chosen catalytic system.

Visualizations

Signaling Pathways and Experimental Workflows

References

Application Notes: 3-Bromo-2,4,5-trifluorobenzoic Acid as a Versatile Building Block for Quinolone Antibiotic Synthesis

Introduction

3-Bromo-2,4,5-trifluorobenzoic acid (CAS No. 104222-42-6) is a highly functionalized aromatic compound that serves as a key starting material in the synthesis of various pharmaceutical agents. Its unique substitution pattern, featuring three fluorine atoms and a bromine atom on the benzene ring, imparts distinct reactivity and physicochemical properties to the molecule. This makes it an attractive building block for medicinal chemists, particularly in the development of novel antibacterial agents. This document outlines the application of 3-bromo-2,4,5-trifluorobenzoic acid in the synthesis of quinolone antibiotics, a critical class of drugs that target bacterial DNA gyrase and topoisomerase IV.

Physicochemical Properties

A summary of the key physicochemical properties of 3-bromo-2,4,5-trifluorobenzoic acid is presented in the table below.

| Property | Value |

| CAS Number | 104222-42-6 |

| Molecular Formula | C₇H₂BrF₃O₂ |

| Molecular Weight | 254.99 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

Application in Quinolone Synthesis

The trifluorinated and brominated phenyl ring of 3-bromo-2,4,5-trifluorobenzoic acid is a key pharmacophore in a variety of potent enzyme inhibitors. One of the most significant applications of this and structurally similar building blocks is in the synthesis of quinolone and fluoroquinolone antibiotics. These synthetic antibacterial agents exert their therapeutic effect by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.

The general synthetic strategy involves the construction of the core quinolone scaffold through a series of reactions, including acylation, cyclization, and substitution. The 3-bromo-2,4,5-trifluorobenzoyl moiety, derived from the parent benzoic acid, ultimately forms a crucial part of the final antibiotic structure, contributing to its binding affinity and overall efficacy.

Experimental Protocol: Synthesis of a Quinolone Core

The following is a representative protocol for the synthesis of a key intermediate in the production of a quinolone antibiotic, starting from 3-bromo-2,4,5-trifluorobenzoic acid. This protocol is based on established methodologies for quinolone synthesis.

Step 1: Acylation of Diethyl Malonate

This step involves the conversion of 3-bromo-2,4,5-trifluorobenzoic acid to its corresponding acyl chloride, followed by reaction with diethyl malonate.

| Reagent/Parameter | Condition/Amount |

| 3-Bromo-2,4,5-trifluorobenzoic acid | 1.0 eq |

| Thionyl chloride | 2.0 eq |

| Diethyl malonate | 1.2 eq |

| Magnesium ethoxide | 1.5 eq |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Yield | ~85% |

Protocol:

-

A mixture of 3-bromo-2,4,5-trifluorobenzoic acid (1.0 eq) and thionyl chloride (2.0 eq) is heated at reflux for 2 hours. The excess thionyl chloride is removed by distillation.

-

In a separate flask, magnesium turnings (1.5 eq) are treated with absolute ethanol to form magnesium ethoxide.

-

Diethyl malonate (1.2 eq) is added to the magnesium ethoxide suspension in toluene.

-

The acyl chloride prepared in step 1 is added dropwise to the diethyl malonate-magnesium ethoxide mixture.

-

The reaction mixture is heated at reflux for 4-6 hours.

-

After cooling, the reaction is quenched with dilute sulfuric acid.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the acylated malonate.

Step 2: Cyclization to form the Quinolone Ring

The acylated malonate is then cyclized to form the core dihydroxyquinolone structure.

| Reagent/Parameter | Condition/Amount |

| Acylated malonate from Step 1 | 1.0 eq |

| Diphenyl ether | Solvent |

| Temperature | 250 °C |

| Reaction Time | 30-60 minutes |

| Yield | ~75% |

Protocol:

-

The acylated malonate from Step 1 is dissolved in diphenyl ether.

-

The solution is heated to 250 °C for 30-60 minutes.

-

The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with hexane to remove the diphenyl ether.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to give the quinolone core.

Signaling Pathway and Mechanism of Action

Quinolone antibiotics target bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription. By inhibiting these enzymes, quinolones block essential cellular processes, leading to bacterial cell death.

Experimental Workflow

The synthesis of the quinolone core from 3-bromo-2,4,5-trifluorobenzoic acid follows a well-defined experimental workflow.

Application Notes and Protocols for the Analytical Detection of 3-Bromo-2,4,5-trifluorobenzoic acid

Introduction

3-Bromo-2,4,5-trifluorobenzoic acid is a halogenated aromatic carboxylic acid. Its detection and quantification are crucial in various fields, including pharmaceutical development, environmental analysis, and chemical synthesis, due to its potential role as an intermediate or impurity. This document provides detailed application notes and experimental protocols for the analytical detection of 3-Bromo-2,4,5-trifluorobenzoic acid using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this exact compound are not widely published, the following protocols are based on established methods for structurally similar compounds such as other fluorinated and brominated benzoic acids.[1][2][3]

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis and quantification of 3-Bromo-2,4,5-trifluorobenzoic acid in solution. It offers a balance of speed, sensitivity, and accessibility. The protocol is adapted from methodologies used for 2,4,5-trifluorobenzoic acid and other bromobenzoic acids.[1][2]

Quantitative Data Summary

| Parameter | Value | Reference |

| Instrumentation | HPLC system with UV/Vis Detector | [2] |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | [1] |

| Mobile Phase | Acetonitrile:Water:Trifluoroacetic acid (40:60:0.1, v/v/v) | [2] |

| Flow Rate | 1.0 mL/min | [1][2] |

| Detection Wavelength | 272 nm | [2] |

| Injection Volume | 10 µL | |

| Run Time | ~10 minutes | |

| Linearity (R²) (Typical) | > 0.999 | [3] |

| Limit of Quantification (LOQ) (Estimated) | 1-5 µg/mL |

Experimental Protocol

-

Standard Preparation:

-

Prepare a 1000 µg/mL stock solution of 3-Bromo-2,4,5-trifluorobenzoic acid by dissolving 10 mg of the standard in 10 mL of the mobile phase.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Dissolve the sample containing 3-Bromo-2,4,5-trifluorobenzoic acid in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

-

Dilute the sample as necessary to ensure the concentration falls within the linear range of the calibration curve.

-

-

HPLC-UV Conditions:

-

Set up the HPLC system with the C18 column and the specified mobile phase.

-

Equilibrate the column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Set the UV detector to a wavelength of 272 nm.[2]

-

Inject 10 µL of each standard and sample.

-

-

Data Analysis:

-

Identify the peak corresponding to 3-Bromo-2,4,5-trifluorobenzoic acid based on its retention time.

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Quantify the concentration of 3-Bromo-2,4,5-trifluorobenzoic acid in the samples by comparing their peak areas to the calibration curve.

-

Workflow Diagram

Caption: HPLC-UV workflow for the analysis of 3-Bromo-2,4,5-trifluorobenzoic acid.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

For more sensitive and selective detection, especially in complex matrices, GC-MS is a powerful technique. This protocol may require derivatization to increase the volatility of the acidic analyte. A common approach for carboxylic acids is esterification.

Quantitative Data Summary

| Parameter | Value | Reference |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | [3] |

| Derivatization Reagent | BF₃ in Methanol (BF₃·MeOH) | [3] |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | [3] |

| Injector Temperature | 250°C | [3] |

| Oven Program | Initial: 80°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min | [3] |

| Carrier Gas | Helium | [3] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | |

| Acquisition Mode | Selected Ion Monitoring (SIM) | [3] |

| Limit of Quantification (LOQ) (Estimated) | < 1 ng/mL |

Experimental Protocol

-

Standard and Sample Preparation:

-

Prepare stock and working standards of 3-Bromo-2,4,5-trifluorobenzoic acid in a suitable solvent like ethyl acetate.

-

For samples, perform a liquid-liquid extraction if the analyte is in an aqueous matrix. Acidify the aqueous sample and extract with a non-polar solvent (e.g., ethyl acetate).

-

-

Derivatization:

-

Evaporate the solvent from the standards and sample extracts to dryness under a gentle stream of nitrogen.

-

Add 100 µL of BF₃·MeOH to the dried residue.[3]

-

Seal the vial and heat at 60°C for 30 minutes to form the methyl ester derivative.[3]

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 1 mL of deionized water, vortex, and allow the layers to separate.

-

Carefully transfer the upper organic layer containing the derivatized analyte for GC-MS analysis.

-

-

GC-MS Conditions:

-

Set up the GC-MS system with the specified column and conditions.

-

Inject 1 µL of the derivatized standard or sample.

-

-

Data Analysis:

-

Identify the methyl ester of 3-Bromo-2,4,5-trifluorobenzoic acid based on its retention time and mass spectrum (characteristic isotopic pattern of bromine).

-

Use Selected Ion Monitoring (SIM) of characteristic ions for enhanced sensitivity and selectivity.

-

Quantify the analyte by comparing the peak area from the sample to a calibration curve prepared from the derivatized standards.

-

Workflow Diagram

Caption: GC-MS with derivatization workflow for 3-Bromo-2,4,5-trifluorobenzoic acid.

The presented HPLC-UV and GC-MS methods provide robust frameworks for the detection and quantification of 3-Bromo-2,4,5-trifluorobenzoic acid. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, is essential before applying these protocols to routine analysis.

References

Application Notes and Protocols for the Halogenation of Trifluorobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the halogenation (iodination, bromination, and chlorination) of trifluorobenzoic acids. These compounds are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl group significantly influences the electronic properties of the aromatic ring, directing the regioselectivity of electrophilic halogenation.

Iodination of Trifluorobenzoic Acids

Direct iodination of trifluorobenzoic acids can be effectively achieved using molecular iodine in the presence of a strong oxidizing agent and an acid catalyst. This method offers high regioselectivity, particularly for substrates like 2,3,4-trifluorobenzoic acid, yielding the 5-iodo derivative in high purity.[1][2]

Experimental Protocol: Direct Iodination of 2,3,4-Trifluorobenzoic Acid

This protocol is adapted from a patented process for the production of 2,3,4-trifluoro-5-iodobenzoic acid.[1][2]

Materials:

-

2,3,4-Trifluorobenzoic acid

-

Iodine (I₂)

-

Iodic acid (HIO₃) or other oxidizing agents like NaIO₃, KIO₃, NaIO₄, KIO₄[1][2]

-

Glacial Acetic Acid (AcOH)

-

Acetic Anhydride (Ac₂O)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium sulfite (Na₂SO₃)

-

Ice

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a reaction flask, suspend 2,3,4-trifluorobenzoic acid and iodine in a mixture of glacial acetic acid and acetic anhydride.

-

Cool the mixture to approximately 5°C in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise to the stirred mixture, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

-

Allow the reaction to warm to room temperature and stir for another hour.

-

Heat the mixture to 45-50°C for 2 hours to drive the reaction to completion. For potentially better yields, the reaction can be left to stir overnight at room temperature.[3]

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and a solution of sodium sulfite to quench the excess iodine and oxidizing agent.

-

The crude product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

Workflow for Direct Iodination of 2,3,4-Trifluorobenzoic Acid

Caption: Workflow for the direct iodination of 2,3,4-trifluorobenzoic acid.

Bromination of Trifluorobenzoic Acids

Similar to iodination, direct bromination of trifluorobenzoic acids can be accomplished using molecular bromine in the presence of an oxidizing agent and a strong acid. This method also demonstrates high regioselectivity for substrates like 2,3,4-trifluorobenzoic acid, yielding the 5-bromo derivative.[1][2]

Experimental Protocol: Direct Bromination of 2,3,4-Trifluorobenzoic Acid

This protocol is based on a patented process for producing 2,3,4-trifluoro-5-bromobenzoic acid.[1][2]

Materials:

-

2,3,4-Trifluorobenzoic acid

-

Bromine (Br₂)

-

Oxidizing agent (e.g., NaBrO₃, KBrO₃)[1]

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Organic solvent for extraction

Procedure:

-

In a reaction vessel, dissolve 2,3,4-trifluorobenzoic acid in concentrated sulfuric acid.

-

Add the oxidizing agent (e.g., NaBrO₃) to the solution.

-

Slowly add bromine to the reaction mixture while maintaining a controlled temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC).

-

After the reaction is complete, pour the mixture over ice to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the precipitate with water to remove any residual acid.

-

The crude product can be purified by recrystallization.

Logical Relationship for Direct Bromination

Caption: Key components for the direct bromination of 2,3,4-trifluorobenzoic acid.

Chlorination of Trifluorobenzoic Acids

The direct chlorination of trifluorobenzoic acids can be more challenging due to the deactivating effect of the trifluoromethyl and carboxylic acid groups. Indirect methods, such as those starting from an amino-substituted trifluorobenzoic acid, are often employed. However, direct chlorination is also possible using potent chlorinating agents.

Indirect Method: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic Acid

This protocol describes the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid from 3-amino-2,4,5-trifluorobenzoic acid via a Sandmeyer-type reaction.

Materials:

-

3-Amino-2,4,5-trifluorobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Cupric chloride (CuCl₂)

-

Hydrochloric acid (HCl, 36% aqueous solution)

-

Diethyl ether

-

Water

Procedure:

-

Prepare a solution of cupric chloride in water and hydrochloric acid.

-

In a separate container, create a solid mixture of 3-amino-2,4,5-trifluorobenzoic acid and sodium nitrite.

-

Add the solid mixture in portions to the cupric chloride solution with stirring.

-

Continue stirring the resulting mixture for approximately 1.5 hours.

-

After the reaction period, add water and diethyl ether to the mixture.

-

Separate the organic and aqueous layers.

-